molecular formula C19H19ClF3NO3 B2965186 2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide CAS No. 1351609-06-7

2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide

Cat. No.: B2965186
CAS No.: 1351609-06-7
M. Wt: 401.81
InChI Key: RFINFGXVPLPFSE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is a synthetic amide derivative characterized by a 4-chlorophenoxy group, a methyl-substituted propanamide backbone, and a trifluoro-hydroxy-phenylpropyl side chain. The trifluoro-hydroxy-phenylpropyl group introduces steric bulk and hydrogen-bonding capacity, which may influence solubility and metabolic stability.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO3/c1-17(2,27-15-10-8-14(20)9-11-15)16(25)24-12-18(26,19(21,22)23)13-6-4-3-5-7-13/h3-11,26H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFINFGXVPLPFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC=CC=C1)(C(F)(F)F)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide is an organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a chlorophenoxy group and a trifluoromethyl moiety, suggests potential biological activity that merits detailed investigation. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClF3NO2\text{C}_{17}\text{H}_{18}\text{ClF}_3\text{NO}_2

Structural Features

  • Chlorophenoxy Group : This moiety is known for its role in herbicides and has been associated with various biological activities.
  • Trifluoromethyl Group : The presence of trifluoromethyl significantly influences the lipophilicity and metabolic stability of the compound.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with phenoxy groups can inhibit cyclooxygenases (COX), leading to reduced inflammation.
  • DNA Interaction : The amide group may facilitate interactions with DNA, potentially leading to antitumor effects.

Antitumor Activity

A study investigating similar compounds demonstrated that derivatives with chlorophenoxy and trifluoromethyl groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through DNA damage and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundA54912.5Apoptosis induction
Similar DerivativeMCF-710.0DNA intercalation

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophages. This suggests potential applications in treating inflammatory diseases.

Toxicological Profile

While the therapeutic potential is promising, it is crucial to assess the toxicity profile. Preliminary studies indicate that compounds with similar structures may exhibit low acute toxicity but could have long-term effects on reproductive health and organ function.

Case Study: Toxicity Assessment

A case study involving a related compound indicated:

  • LD50 values greater than 2000 mg/kg in rodent models.
  • No significant mutagenic effects were observed in Ames tests.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of amide and phenoxy derivatives. Below is a comparative analysis based on substituent groups and reported data from analogous molecules:

Compound Name (Key Substituents) Molecular Weight Key Features Potential Applications/Properties Reference
Target Compound :
2-(4-chlorophenoxy)-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
~400.45 (calc.) - 4-Chlorophenoxy group
- Trifluoro-hydroxy-phenylpropyl side chain
Enhanced metabolic stability, CNS activity N/A
:
2-(4-chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide
358.65 - 4-Chloro-2-methylphenoxy
- 3,4-Dichlorophenyl
Herbicidal activity, high lipophilicity
:
2-(2-(4-Chlorophenoxy)acetyl)-N-phenylhydrazinecarbothioamide
Not reported - 4-Chlorophenoxy acetyl
- Thioamide group
Enzyme inhibition (e.g., urease)
:
3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide
Not reported - Ferrocenylmethoxy
- Nitro-trifluoromethylphenyl
Electrochemical sensing, anticancer

Key Observations:

Phenoxy Group Variations: The target’s 4-chlorophenoxy group is simpler than the 4-chloro-2-methylphenoxy group in , which may reduce steric hindrance and improve binding to aromatic receptors . ’s acetylated 4-chlorophenoxy-thioamide hybrid demonstrates that sulfur substitution (vs. oxygen in amides) enhances metal-binding capacity, relevant to enzyme inhibition .

Amide Side Chain Modifications: The trifluoro-hydroxy-phenylpropyl group in the target compound contrasts with ’s dichlorophenyl group. ’s ferrocenylmethoxy side chain introduces redox activity, absent in the target, but highlights how bulky substituents can modulate electrochemical properties .

’s use of coupling agents like HATU for amide bond formation underscores the importance of optimized conditions for sterically hindered amides .

Research Findings and Implications

  • Lipophilicity and Bioavailability : The target’s trifluoro-hydroxy-phenylpropyl group likely balances hydrophilicity and lipophilicity, contrasting with ’s dichlorophenyl group, which may limit aqueous solubility .
  • Biological Targets: The 4-chlorophenoxy group is common in herbicides (e.g., ), but the target’s hydroxy and trifluoro groups may redirect activity toward mammalian enzymes or receptors .

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